Cas no 7005-53-0 (5H-Dibenzo[a,d]cyclohepten-5-amine,10,11-dihydro-)

5H-Dibenzo[a,d]cyclohepten-5-amine,10,11-dihydro- structure
7005-53-0 structure
Product name:5H-Dibenzo[a,d]cyclohepten-5-amine,10,11-dihydro-
CAS No:7005-53-0
MF:C15H15N
MW:209.2863
CID:564899
PubChem ID:81481

5H-Dibenzo[a,d]cyclohepten-5-amine,10,11-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 5H-Dibenzo[a,d]cyclohepten-5-amine,10,11-dihydro-
    • 6,11-dihydro-5H-dibenzo[1,2-a:1',2'-e][7]annulen-11-amine
    • 10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-amine
    • 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamine
    • 10,11-Dihydro-5H-dibenzo< a,d> cyclohepten-5-amine
    • 10,11-dihydrodibenzo< a,d> cycloheptene-5-amine
    • 5-amino-10,
    • 5-amino-10,11-dihydro-5H-dibenzo< a,d> cycloheptane
    • 5-amino-10,11-dihydro-5H-dibenzo< a,d> cycloheptene
    • 5H-Dibenzo(a,d)cycloheptene-5-amine, 10,11-dihydro-
    • AG-G-73397
    • BRN 2111539
    • EINECS 230-280-1
    • NSC 88628
    • NSC88628
    • 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-amine
    • NS00036996
    • 5-amino-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
    • 10,11-Dihydro-5H-dibenzol(a,d)cyclohepten-5-amine
    • GK9DDW5H2J
    • 10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-amine
    • NSC-88628
    • 10,d]cyclohepten-5-amine
    • WLN: L C676&T&J BZ
    • AKOS015969444
    • 10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE
    • UNII-GK9DDW5H2J
    • 5H-Dibenzo(a,d)cyclohepten-5-amine, 10,11-dihydro-
    • SCHEMBL113822
    • KTADHXXSCNRJRT-UHFFFAOYSA-N
    • DTXSID90220336
    • tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-amine
    • 7005-53-0
    • Inchi: InChI=1S/C15H15N/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10,16H2
    • InChI Key: KTADHXXSCNRJRT-UHFFFAOYSA-N
    • SMILES: C1CC2=CC=CC=C2C(C3=CC=CC=C31)N

Computed Properties

  • Exact Mass: 209.12055
  • Monoisotopic Mass: 209.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.093
  • Boiling Point: 328.3°C at 760 mmHg
  • Flash Point: 159.4°C
  • Refractive Index: 1.612
  • PSA: 26.02
  • LogP: 3.53360

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